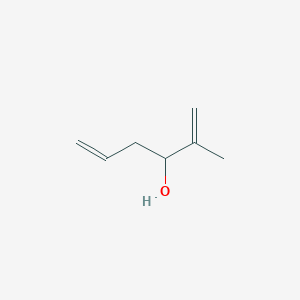
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its potential applications in the field of neuroscience. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in animals and humans.
科学的研究の応用
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been widely used in scientific research to model Parkinson's disease in animals and to investigate the pathogenesis of the disease. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. This makes Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential new therapies.
作用機序
The mechanism of action of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin that selectively accumulates in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinsonian symptoms.
Biochemical and Physiological Effects
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
The use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide as a model for Parkinson's disease has several advantages. It selectively targets dopaminergic neurons in the substantia nigra, which is a key feature of Parkinson's disease. It also induces Parkinsonian symptoms that closely resemble those seen in humans, making it a valuable tool for studying the disease. However, there are also limitations to the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. It is a potent neurotoxin that can be dangerous to handle, and its effects can be irreversible. It also does not fully replicate the complexity of Parkinson's disease, which involves multiple systems and pathways.
将来の方向性
There are several future directions for research involving Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. One area of interest is the development of new therapies that can protect dopaminergic neurons from Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide-induced toxicity. Another area of interest is the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with other neurotoxins to model more complex neurodegenerative diseases. Additionally, the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with imaging techniques may provide new insights into the pathogenesis of Parkinson's disease.
合成法
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide can be synthesized by condensing 2-acetylpyridine with benzylhydrazine in the presence of formic acid. The resulting product is then treated with methyl iodide to yield Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. This synthesis method has been well-established in the literature and has been used to produce Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide for various research applications.
特性
CAS番号 |
17258-16-1 |
|---|---|
製品名 |
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide |
分子式 |
C14H16N4O |
分子量 |
256.3 g/mol |
IUPAC名 |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
InChI |
InChI=1S/C14H16N4O/c1-11-8-12(2)15-16-14(11)17-18(10-19)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChIキー |
QRFGIUQJSOSUJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
正規SMILES |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
その他のCAS番号 |
17258-16-1 |
同義語 |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



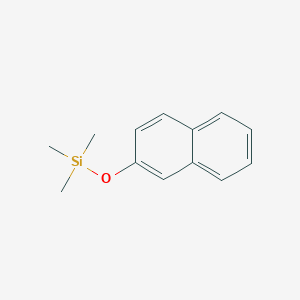
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
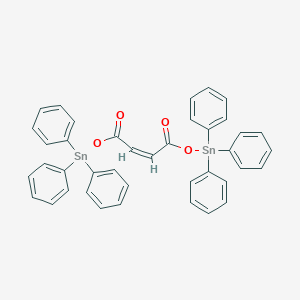
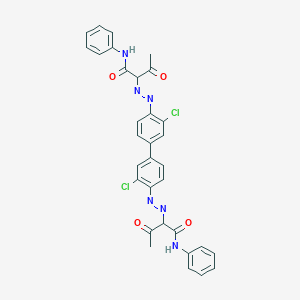

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
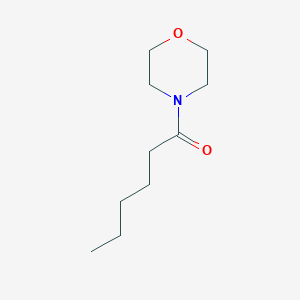
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
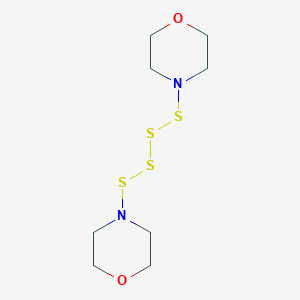

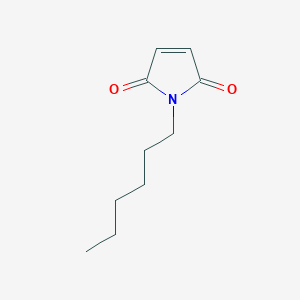
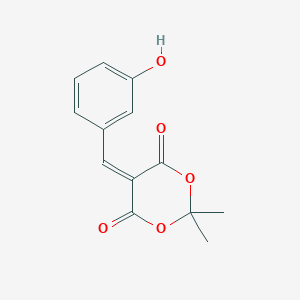
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
